
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic organic compound that belongs to the class of nucleoside analogs This compound is characterized by the presence of a fluorine atom and a methyl group at the 2-position of the pentofuranosyl ring, along with chloride and dibenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pentofuranosyl precursor.
Fluorination: Introduction of the fluorine atom at the 2-position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base.
Chlorination: The chloride group is introduced using thionyl chloride or another chlorinating agent.
Dibenzoate Formation: The final step involves the esterification of the hydroxyl groups with benzoic acid derivatives to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The dibenzoate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of the corresponding diol and benzoic acid.
Oxidation/Reduction: Formation of oxidized or reduced analogs.
科学的研究の応用
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer research.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves its interaction with specific molecular targets. As a nucleoside analog, it can be incorporated into nucleic acids, leading to disruption of DNA or RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The fluorine atom enhances its stability and bioavailability, while the dibenzoate groups improve its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A fluorinated glucose analog used in medical imaging.
2-Fluoro-2-deoxy-D-arabinofuranose: Another fluorinated nucleoside analog with similar properties.
2-Methyl-2-deoxy-D-ribose: A methylated nucleoside analog.
Uniqueness
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to the combination of fluorine, methyl, and dibenzoate groups, which confer distinct chemical and biological properties. Its stability, solubility, and potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C20H18ClFO5 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC名 |
[(2R,5R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16?,19+,20?/m1/s1 |
InChIキー |
VLPZJFQKABILMS-GGYOGLCLSA-N |
異性体SMILES |
CC1([C@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)Cl)F |
正規SMILES |
CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


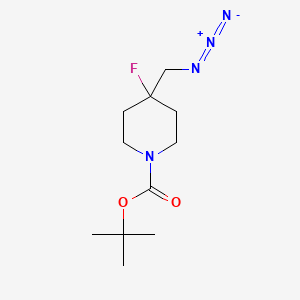
![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
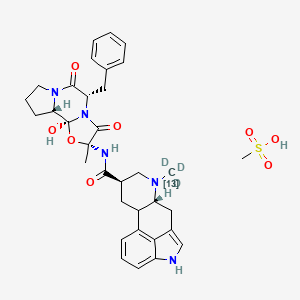
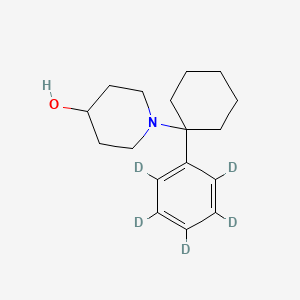
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)
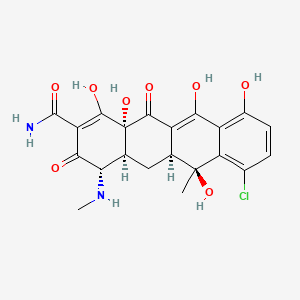
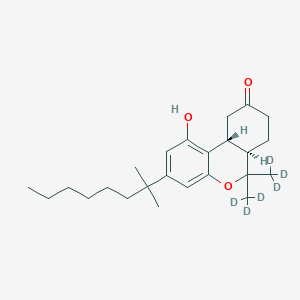
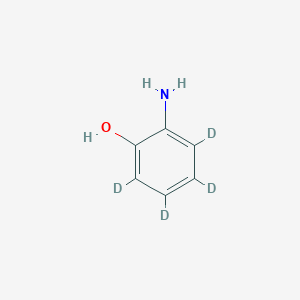
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)
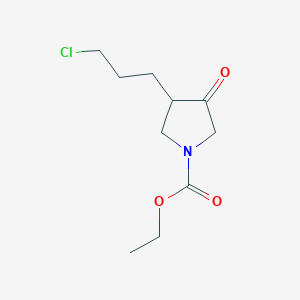
![2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
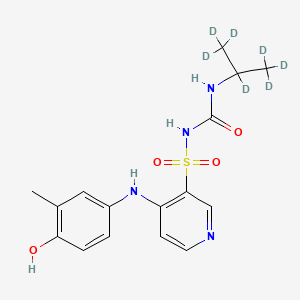
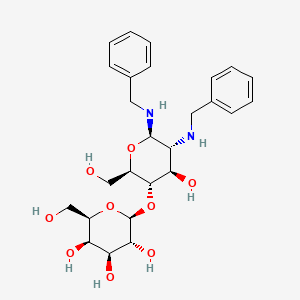
![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
